[5-[(2-Methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[(2-Methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone: is a complex organic compound with a unique structure that combines elements of benzothiazole, oxazole, and thiomorpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[(2-Methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone typically involves multi-step organic reactions The process begins with the preparation of the benzothiazole and oxazole intermediates, which are then linked through a series of condensation and substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can occur at various sites, including the oxazole ring.
Substitution: The benzothiazole and oxazole rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or oxazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s structure suggests potential activity as a pharmacophore. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new drugs with specific biological activities.
Industry
In industry, the compound’s unique properties could be harnessed for the development of new materials with specific characteristics, such as enhanced stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of [5-[(2-Methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone involves its interaction with specific molecular targets. The benzothiazole and oxazole rings can interact with enzymes or receptors, modulating their activity. The thiomorpholine moiety may enhance the compound’s binding affinity and specificity, leading to targeted biological effects. Pathways involved could include signal transduction, enzyme inhibition, or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Vanillin acetate
Comparison
Compared to similar compounds, [5-[(2-Methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone stands out due to its unique combination of functional groups. This structural diversity allows for a broader range of chemical reactions and potential applications. While cetylpyridinium chloride and domiphen bromide are primarily known for their antimicrobial properties, and vanillin acetate is used in flavoring and fragrance, the compound offers potential in medicinal chemistry and materials science due to its complex structure and reactivity.
Properties
IUPAC Name |
[5-[(2-methyl-1,3-benzothiazol-5-yl)oxymethyl]-1,2-oxazol-3-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-11-18-14-8-12(2-3-16(14)25-11)22-10-13-9-15(19-23-13)17(21)20-4-6-24-7-5-20/h2-3,8-9H,4-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDPHONWUMETDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)OCC3=CC(=NO3)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.